N-(Benzyloxycarbonyl)-3-pentyl-L-alanine

Descripción general

Descripción

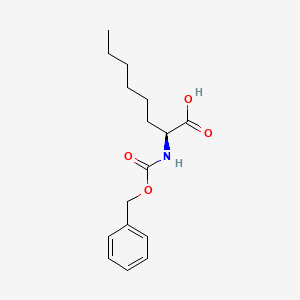

N-(Benzyloxycarbonyl)-3-pentyl-L-alanine is a useful research compound. Its molecular formula is C16H23NO4 and its molecular weight is 293.36 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

N-(Benzyloxycarbonyl)-3-pentyl-L-alanine, also known as N-Cbz-3-pentyl-L-alanine, is a derivative of the amino acid alanine that has garnered attention in various fields, particularly in medicinal chemistry and biochemistry. This compound exhibits notable biological activities that can be categorized into antimicrobial properties, enzyme inhibition, and potential therapeutic applications.

- Molecular Formula : C₁₁H₁₄N₂O₄

- Molecular Weight : 238.24 g/mol

- Melting Point : 240ºC (dec.)

- Density : 1.3 g/cm³

- Boiling Point : 463.8°C at 760 mmHg

Antimicrobial Activity

Research has identified that compounds similar to this compound possess significant antimicrobial properties. The structural features of amino acid derivatives allow them to interact with bacterial enzymes, making them effective against various pathogens.

Case Study: Inhibition of Alanine Racemase

Alanine racemase (Alr) is a prokaryotic enzyme crucial for bacterial cell wall synthesis. Inhibition of Alr can lead to antibacterial effects, making it an attractive target for drug design. Studies have shown that derivatives of alanine, including those with benzyloxycarbonyl groups, can act as competitive inhibitors of Alr, thus disrupting the bacterial growth cycle .

| Compound | Activity | Mechanism |

|---|---|---|

| N-Cbz-3-pentyl-L-alanine | Moderate antibacterial activity | Inhibits alanine racemase |

| L-α-Ethynyl glycine | Strong antibacterial activity | Covalent binding to Alr |

Enzyme Inhibition

The ability of this compound to inhibit specific enzymes has been explored in various studies. For example, its structural similarity to natural substrates allows it to fit into enzyme active sites, thereby blocking substrate access.

Inhibitory Effects on Cathepsin B

A study utilizing molecular modeling demonstrated that N-benzyloxycarbonyl derivatives could effectively bind to cathepsin B, a cysteine protease involved in protein degradation and implicated in cancer progression. The binding affinity was quantified using molecular dynamics simulations, suggesting that modifications at the benzyloxycarbonyl position can enhance inhibitory potency .

Therapeutic Applications

The biological activities of this compound extend beyond antimicrobial and enzyme inhibition. Its potential therapeutic applications include:

- Anticancer Agents : Due to its ability to inhibit proteases like cathepsin B, this compound may play a role in cancer therapies.

- Antiviral Properties : Some studies suggest that similar compounds exhibit antiviral activities by inhibiting viral replication mechanisms.

Aplicaciones Científicas De Investigación

Peptide Synthesis

1.1 Overview

N-(Benzyloxycarbonyl)-3-pentyl-L-alanine serves as a valuable building block in the synthesis of peptides. The benzyloxycarbonyl (Cbz) protecting group allows for selective reactions while maintaining the integrity of the amino acid during peptide formation.

1.2 Synthetic Methods

The synthesis of Cbz-3-pentyl-L-alanine typically involves the protection of the amino group followed by coupling reactions with other amino acids. A notable method includes the use of dicyclohexylcarbodiimide (DCC) for the formation of peptide bonds, which has been optimized for industrial production to enhance yield and purity .

1.3 Case Studies

In a study exploring the synthesis of various peptides, Cbz-3-pentyl-L-alanine was effectively utilized to create bioactive peptides with enhanced stability and bioavailability. The incorporation of this amino acid into peptide sequences demonstrated improved pharmacokinetic properties compared to unprotected counterparts.

Drug Development

2.1 Therapeutic Potential

Research indicates that compounds like this compound can be conjugated with other bioactive molecules to enhance their therapeutic effects. For instance, modifications involving this amino acid have been explored in the development of targeted cancer therapies .

2.2 Mechanism of Action

The mechanism through which Cbz-3-pentyl-L-alanine exerts its effects often involves modulation of cellular pathways related to apoptosis and proliferation in cancer cells. Studies have shown that its conjugates can inhibit specific signaling pathways, leading to reduced tumor growth in preclinical models .

Electrochemical Applications

3.1 Synthesis via Electrochemical Methods

Recent advancements have introduced electrochemical methods for synthesizing N-protected α-amino acids, including Cbz-3-pentyl-L-alanine. This method offers a more sustainable approach by minimizing waste and improving reaction efficiency .

3.2 Comparative Analysis

Table 1 below summarizes various synthesis methods for this compound, highlighting yields and conditions:

| Method | Yield (%) | Reaction Conditions |

|---|---|---|

| DCC Coupling | 90 | Dichloromethane, ice bath |

| Electrochemical Synthesis | 95 | MeOH with NaOAc as base |

| Traditional Peptide Synthesis | 85 | Standard coupling reagents |

Propiedades

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)octanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO4/c1-2-3-4-8-11-14(15(18)19)17-16(20)21-12-13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3,(H,17,20)(H,18,19)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWTXIAIUZAYHGB-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.